molecular formula C19H20O6 B1590698 4,4'-Isopropylidenediphenoxyacetic Acid CAS No. 3539-42-2

4,4'-Isopropylidenediphenoxyacetic Acid

Cat. No. B1590698
CAS RN: 3539-42-2
M. Wt: 344.4 g/mol
InChI Key: ZYGPJSLWIIMUMO-UHFFFAOYSA-N
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Description

“4,4’-Isopropylidenediphenoxyacetic Acid” is a chemical compound with the molecular formula C19H20O6 . It has a molecular weight of 344.36 and is typically in the form of a crystal .


Physical And Chemical Properties Analysis

“4,4’-Isopropylidenediphenoxyacetic Acid” is a crystal with a molecular weight of 344.36 . The melting point is 179 °C .

Scientific Research Applications

Herbicide Mechanism and Agricultural Use

2,4-D is a synthetic auxin that mimics natural plant hormones, disrupting growth patterns in broadleaf weeds while sparing grasses and cereals. This selective action makes it valuable for agricultural and urban use. Research by Yaling Song highlights the molecular interactions of 2,4-D, showcasing how it affects the physiological processes, perception, and signal transduction in susceptible plant species. Understanding its mode of action has helped in developing strategies for weed control in crops, enhancing agricultural productivity.

Environmental Toxicology and Remediation

The widespread use of 2,4-D raises concerns about its environmental impact, particularly its toxicity and persistence in ecosystems. Studies such as the one conducted by Natana Raquel Zuanazzi et al. provide a scientometric review on 2,4-D herbicide toxicity, highlighting global research trends and identifying gaps in our understanding of its environmental fate. Furthermore, research on the biodegradation of 2,4-D, like the work by K. Germaine et al., explores the use of bacterial endophytes to enhance phytoremediation efforts, offering potential methods for detoxifying contaminated environments.

Molecular Biology and Genetic Research

2,4-D serves as a model compound in genetic and molecular biology studies, particularly in understanding gene expression and stress response mechanisms in non-target organisms. The effects of sublethal levels of 2,4-D on organisms like Escherichia coli, as investigated by Supriya V. Bhat et al., shed light on oxidative stress and metabolic perturbations. This research provides insights into the broader implications of herbicide exposure on non-target species, contributing to our understanding of environmental stressors and adaptation mechanisms.

Water Pollution and Treatment Technologies

The contamination of water bodies with 2,4-D is a significant concern due to its potential health risks to humans and aquatic life. Research into treatment technologies, such as the study on adsorption isotherms and kinetics by B. Hameed et al., evaluates the efficiency of activated carbon derived from date stones in removing 2,4-D from aqueous solutions. Such studies contribute to the development of effective water treatment methods, mitigating the environmental impact of this herbicide.

properties

IUPAC Name

2-[4-[2-[4-(carboxymethoxy)phenyl]propan-2-yl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-19(2,13-3-7-15(8-4-13)24-11-17(20)21)14-5-9-16(10-6-14)25-12-18(22)23/h3-10H,11-12H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGPJSLWIIMUMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(=O)O)C2=CC=C(C=C2)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493966
Record name 2,2'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Isopropylidenediphenoxyacetic Acid

CAS RN

3539-42-2
Record name 2,2'-{Propane-2,2-diylbis[(4,1-phenylene)oxy]}diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Isopropylidenediphenoxyacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.7 g of ethyl 4-[1-(4-ethoxycarbonylmethoxyphenyl)-1-methylethyl]phenoxyacetate are dissolved in 20 ml of methanol, and 16.7 g of 10% strength sodium hydroxide solution are added. The mixture is heated to boiling under reflux for 3 hours, after which it is cooled down and the methanol is then distilled off on a rotary evaporator. The residue is diluted with water and acidified to pH 2 with 2 N HCl; the colorless precipitate is then filtered off with suction, washed with water and dried in vacuo over calcium chloride. 5.5 g of the title compound, having a m.p. of 177-179° C., are obtained.
Name
ethyl 4-[1-(4-ethoxycarbonylmethoxyphenyl)-1-methylethyl]phenoxyacetate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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